REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([C:6]([NH:8][NH:9][C:10]([NH2:12])=S)=[O:7])=[CH:2]1.[OH-].[Na+].BrN1C(C)(C)C(=O)N(Br)C1=O.[I-].[K+].S(=O)(O)[O-].[Na+].[Cl-].[Na+]>C(O)(C)C>[NH2:12][C:10]1[O:7][C:6]([C:3]2[CH:4]=[CH:5][O:1][CH:2]=2)=[N:8][N:9]=1 |f:1.2,4.5,6.7,8.9|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[Cl-].[Na+]
|
Name
|
1-(3-furoyl)thiosemicarbazide
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Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C(=O)NNC(=S)N
|
Name
|
|
Quantity
|
3.04 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
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Name
|
solution
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
403 mg
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
The mixture was subjected to extraction with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
|
the solvent was distilled off
|
Type
|
WASH
|
Details
|
The obtained residue was washed with water
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1OC(=NN1)C1=COC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.54 mmol | |
AMOUNT: MASS | 686 mg | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |